Methyl 3-(aminomethyl)oxolane-3-carboxylate

Description

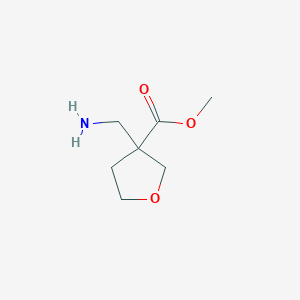

Methyl 3-(aminomethyl)oxolane-3-carboxylate is a bicyclic compound featuring a five-membered oxolane (tetrahydrofuran) ring substituted with a methyl ester group and an aminomethyl moiety at the 3-position. This structure combines the rigidity of the oxolane ring with the reactivity of both ester and primary amine functional groups, making it a versatile intermediate in organic synthesis and drug discovery.

Properties

Molecular Formula |

C7H13NO3 |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

methyl 3-(aminomethyl)oxolane-3-carboxylate |

InChI |

InChI=1S/C7H13NO3/c1-10-6(9)7(4-8)2-3-11-5-7/h2-5,8H2,1H3 |

InChI Key |

PBGQOJNQSQDRKR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1(CCOC1)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of Methyl 3-(aminomethyl)oxolane-3-carboxylate typically begins with oxolane derivatives.

Reaction Steps:

Reaction Conditions: Common reagents include methylating agents and amination reagents. The reactions are often carried out under controlled temperatures and pH to ensure high yield and purity.

Industrial Production Methods:

Batch Processing: In industrial settings, the compound is often synthesized in batch reactors where precise control over reaction conditions is maintained.

Continuous Flow Processing: For large-scale production, continuous flow reactors may be used to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Methyl 3-(aminomethyl)oxolane-3-carboxylate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the aminomethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines, thiols.

Major Products:

Oxidation Products: Oxidized derivatives of the oxolane ring.

Reduction Products: Reduced forms of the ester and aminomethyl groups.

Substitution Products: Various substituted oxolane derivatives.

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Methyl 3-(aminomethyl)oxolane-3-carboxylate is used as a building block in the synthesis of more complex organic molecules.

Catalysis: It can act as a ligand in catalytic reactions.

Biology:

Biochemical Studies: The compound is used in studies involving enzyme interactions and metabolic pathways.

Medicine:

Drug Development: It serves as a precursor in the synthesis of pharmaceutical compounds.

Industry:

Material Science: The compound is used in the development of new materials with specific properties.

Mechanism of Action

Molecular Targets and Pathways:

Enzyme Interaction: Methyl 3-(aminomethyl)oxolane-3-carboxylate can interact with enzymes, affecting their activity and function.

Metabolic Pathways: It can be involved in various metabolic pathways, influencing the synthesis and degradation of biomolecules.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and physicochemical differences between Methyl 3-(aminomethyl)oxolane-3-carboxylate and its analogs:

| Compound Name | Core Structure | Ester Group | Substituents | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|---|

| This compound | Oxolane (5-membered) | Methyl | -NH2CH2- | ~132.16 (estimated) | Compact ring, polar functional groups |

| tert-Butyl 3-(aminomethyl)oxolane-3-carboxylate | Oxolane | tert-Butyl | -NH2CH2- | 201.27 | Increased lipophilicity, steric bulk |

| tert-Butyl 3-(aminomethyl)oxane-3-carboxylate | Oxane (6-membered) | tert-Butyl | -NH2CH2- | 215.30 (estimated) | Larger ring, reduced ring strain |

| Methyl 1-methyl-β-carboline-3-carboxylate | β-Carboline | Methyl | Aromatic indole system | 230.25 | Planar aromatic system, UV activity |

| 2-(Methylsulfanyl)pyrimidin-4-amine | Pyrimidine | None | -NH2, -SMe | 141.20 | Electron-rich heterocycle, nucleophilic sites |

Key Observations:

- Ring Size Differences: The six-membered oxane ring in tert-butyl 3-(aminomethyl)oxane-3-carboxylate offers conformational flexibility and reduced ring strain compared to the five-membered oxolane, which may influence binding affinity in biological targets .

- Aromatic vs. Aliphatic Systems: Methyl 1-methyl-β-carboline-3-carboxylate () features a planar β-carboline scaffold with UV-active aromaticity, contrasting with the non-aromatic oxolane system. This structural difference impacts solubility and electronic properties, as evidenced by its distinct 1H-NMR signals (e.g., aromatic proton shifts at δ 7.37–8.79) .

Research Findings and Implications

- Solubility and Bioavailability: The methyl ester in this compound likely improves aqueous solubility compared to tert-butyl analogs, favoring oral bioavailability. However, the tert-butyl group may enhance blood-brain barrier penetration in CNS-targeted drugs .

- Spectroscopic Signatures : The β-carboline derivative’s 1H-NMR spectrum (δ 9.17 for C(4)H) highlights deshielded protons due to aromaticity, whereas oxolane derivatives exhibit simpler aliphatic proton patterns (e.g., δ 2.85 for CH3 in ) .

Q & A

What are the recommended synthetic routes for Methyl 3-(aminomethyl)oxolane-3-carboxylate, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, including cyclization and functional group transformations. For example, analogous compounds like methyl oxetane-3-carboxylate (CAS: 1638760-80-1) are synthesized via nucleophilic substitution or esterification under controlled conditions . Key steps include:

- Cyclization : Use of oxolane precursors with aminomethyl groups.

- Esterification : Reacting carboxylic acid intermediates with methanol in the presence of acid catalysts (e.g., H₂SO₄).

Critical parameters include: - Temperature : Optimal ranges between 60–80°C to avoid side reactions.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

Yield optimization requires monitoring via TLC or HPLC to isolate intermediates and minimize byproducts.

What analytical techniques are most effective for characterizing this compound?

Level: Basic

Methodological Answer:

A combination of spectroscopic and chromatographic methods is essential:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., theoretical ~187.2 g/mol) and fragmentation patterns.

- IR Spectroscopy : Identify carbonyl (C=O) stretches near 1700 cm⁻¹ and N-H bends for the aminomethyl group .

- HPLC-PDA : Assess purity (>95% recommended for biological studies) using reverse-phase C18 columns and acetonitrile/water gradients .

How can reaction conditions be optimized for regioselective functionalization of the oxolane ring?

Level: Advanced

Methodological Answer:

Regioselectivity challenges arise due to the oxolane ring’s steric and electronic environment. Strategies include:

- Catalyst selection : Lewis acids (e.g., BF₃·Et₂O) direct electrophilic substitutions to the aminomethyl group .

- Solvent effects : Low-polarity solvents (e.g., toluene) favor ring-opening reactions, while polar solvents stabilize intermediates for ring-retentive modifications .

- Protecting groups : Boc-protection of the aminomethyl group prevents undesired nucleophilic attacks during esterification .

Example : In methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate, steric hindrance from dimethyl groups directs reactions to the less hindered carbonyl position .

How should researchers address contradictions in reported spectroscopic data for this compound?

Level: Advanced

Methodological Answer:

Discrepancies in NMR or IR data may arise from:

- Solvent effects : Chemical shifts vary with deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃). Always report solvent conditions .

- Tautomerism : The aminomethyl group may exhibit dynamic proton exchange, broadening NMR signals. Use D₂O exchange or low-temperature NMR to resolve .

- Impurity interference : Compare with high-purity reference standards (e.g., PubChem data for analogous oxolanes) and validate via spiked samples .

Case Study : For 3-(aminomethyl)oxolan-3-amine, computational tools (e.g., ACD/Labs NMR Predictor) resolved conflicts between experimental and predicted shifts .

What in silico strategies predict the biological activity of this compound?

Level: Advanced

Methodological Answer:

Computational approaches include:

- Molecular docking : Screen against targets like enzymes (e.g., proteases) using AutoDock Vina. The aminomethyl group’s basicity may favor interactions with acidic binding pockets .

- QSAR modeling : Train models on structurally related oxolanes with reported bioactivity (e.g., antimicrobial or kinase inhibition data) .

- ADMET prediction : Tools like SwissADME assess solubility (LogP ~1.5) and blood-brain barrier penetration, critical for CNS-targeted studies .

Validation : Cross-check with in vitro assays (e.g., MIC for antimicrobial activity) to refine predictions .

What are the challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced

Methodological Answer:

Scale-up hurdles include:

- Exothermic reactions : Use jacketed reactors with precise temperature control to manage heat generation during esterification .

- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .

- Byproduct formation : Optimize stoichiometry (e.g., 1.2 equivalents of methylating agents) and employ continuous flow reactors for consistent mixing .

Case Study : Methyl 5,5-dimethyl-2-oxo-4-phenyloxolane-3-carboxylate achieved 85% yield at 100g scale using continuous flow methods .

How does the stereochemistry of the oxolane ring influence the compound’s reactivity?

Level: Advanced

Methodological Answer:

The oxolane ring’s chair conformation impacts:

- Nucleophilic attack : Axial aminomethyl groups are more accessible for reactions, while equatorial positions favor steric stabilization .

- Ring-opening : Transannular strain in cis-configured rings increases susceptibility to acid-catalyzed hydrolysis .

Experimental approach : Use chiral HPLC (e.g., Chiralpak IA) to separate enantiomers and compare reaction kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.